

Synthesis of 3-Methoxybenzenethiol from Aryl Iodides: An Application Note and Protocol

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Compound of Interest

Compound Name: **3-Methoxybenzenethiol**

Cat. No.: **B100605**

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This document provides a detailed protocol for the synthesis of **3-methoxybenzenethiol** from aryl iodides, specifically 3-iodoanisole, through a copper-catalyzed cross-coupling reaction. This method offers a practical and efficient route to obtaining aryl thiols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[\[1\]](#)[\[2\]](#)

Introduction

3-Methoxybenzenethiol is a key building block in organic synthesis, utilized in the production of various pharmaceuticals, dyes, and fragrances.[\[1\]](#) The synthesis of aryl thiols from aryl halides is a fundamental transformation in organic chemistry. The Ullmann condensation, a copper-promoted conversion of aryl halides to aryl thioethers, provides a classic approach to this transformation.[\[3\]](#) Modern variations of this reaction often employ soluble copper catalysts and have been refined to proceed under milder conditions than traditional methods which required high temperatures.[\[3\]](#)[\[4\]](#) The protocol detailed below describes a copper-catalyzed synthesis of **3-methoxybenzenethiol** from 3-iodoanisole with a reported yield of 89%.[\[5\]](#)

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **3-methoxybenzenethiol** from 3-iodoanisole.

Parameter	Value	Reference
Starting Material	3-Iodoanisole	[5]
Product	3-Methoxybenzenethiol	[5]
Catalyst	Copper Powder	[5]
Sulfur Source	Sodium Sulfide Nonahydrate (Na ₂ S·9H ₂ O)	[5]
Ligand/Additive	1,2-Ethanedithiol	[5]
Solvent	Dimethyl Sulfoxide (DMSO)	[5]
Temperature	100 °C	[5]
Reaction Time	20 hours	[5]
Yield	89%	[5]

Experimental Protocol

This protocol is adapted from a published general procedure for the synthesis of aryl thiols from aryl iodides.[5]

Materials:

- 3-Iodoanisole (1 mmol)
- Copper powder (6.35 mg, 0.1 mmol)
- Sodium sulfide nonahydrate (Na₂S·9H₂O) (720.54 mg, 3 mmol)
- 1,2-Ethanedithiol (8.4 µL, 0.1 mmol)
- Dimethyl sulfoxide (DMSO) (2 mL)
- 5% Aqueous HCl
- Ethyl acetate (EtOAc)

- Water
- Brine
- Argon gas
- Test tube with a magnetic stir bar
- Oil bath
- Standard laboratory glassware for workup and purification
- Column chromatography supplies (silica gel, ethyl acetate/n-hexane)

Procedure:

- To a test tube containing a magnetic stir bar, add 3-iodoanisole (1 mmol), copper powder (6.35 mg, 0.1 mmol), and sodium sulfide nonahydrate (720.54 mg, 3 mmol).
- Add dimethyl sulfoxide (2 mL) to the test tube.
- Flush the test tube with argon gas to create an inert atmosphere.
- Add 1,2-ethanedithiol (8.4 μ L, 0.1 mmol) to the reaction mixture.
- Place the test tube in a preheated oil bath at 100 °C and stir the mixture for 20 hours.
- After 20 hours, remove the test tube from the oil bath and allow it to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel containing 5% aqueous HCl and ethyl acetate.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate it under vacuum.
- Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to obtain the desired **3-methoxybenzenethiol**.

Visualizations

Chemical Reaction Pathway

Reaction Conditions

Argon

20 h

100 °C

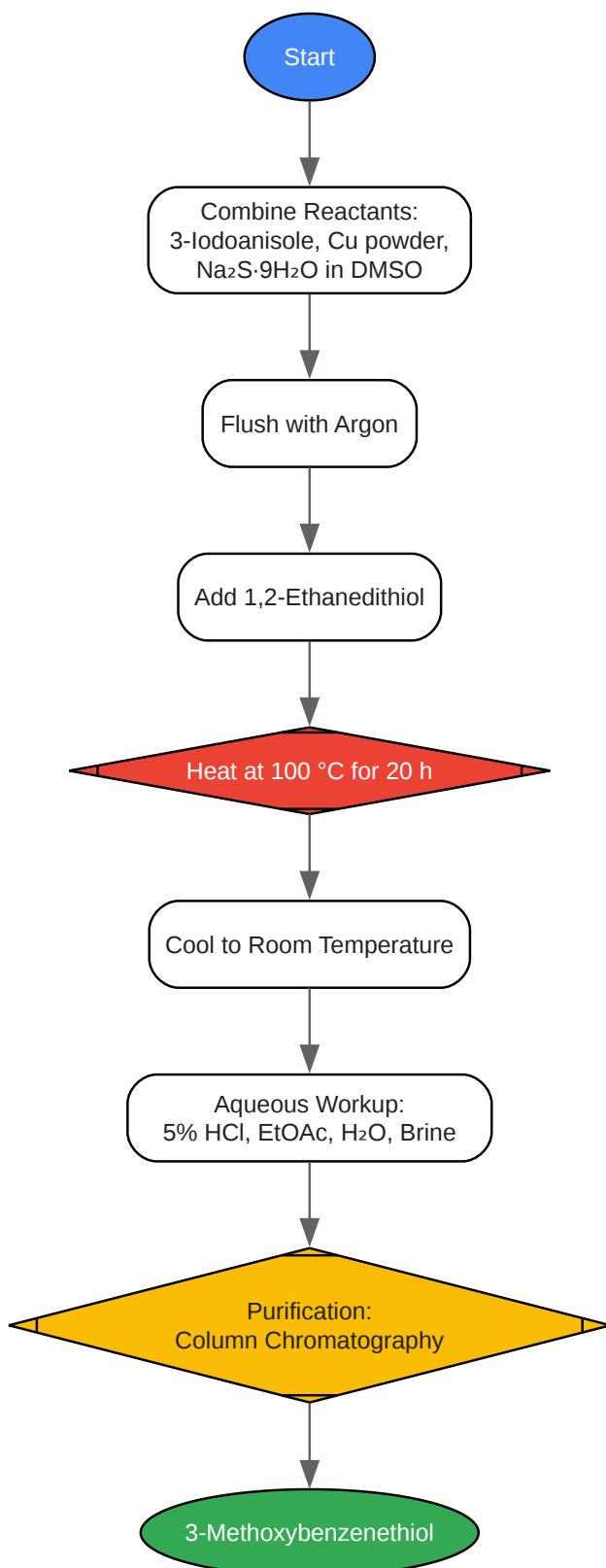
DMSO

1,2-Ethanedithiol
(0.1 mmol)Copper Powder
(0.1 mmol)**Reactants**Na₂S·9H₂O

3-Iodoanisole

1. Cu, Na₂S·9H₂O,
1,2-Ethanedithiol, DMSO
2. 100 °C, 20 h**Product**

3-Methoxybenzenethiol

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